4,5-Dimethyl-1,3-oxazol-2(3H)-one chemical properties
4,5-Dimethyl-1,3-oxazol-2(3H)-one chemical properties
An In-Depth Technical Guide to 4,5-Dimethyl-1,3-oxazol-2(3H)-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethyl-1,3-oxazol-2(3H)-one (CAS No: 59167-68-9), a heterocyclic compound belonging to the 2(3H)-oxazolone class. These scaffolds are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in biologically active molecules.[1][2] This document details the compound's physicochemical and spectroscopic properties, outlines plausible synthetic routes with mechanistic insights, explores its chemical reactivity, and discusses its potential applications for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction: The 2(3H)-Oxazolone Core
The oxazolone ring system is a five-membered heterocycle containing both nitrogen and oxygen atoms.[1] Depending on the position of the carbonyl group and double bonds, several isomeric forms exist, with the 2(3H)-oxazolone scaffold being a key structural motif.[1] These structures are essentially cyclic carbamates and serve as valuable intermediates in the synthesis of more complex molecules, including amino acids and peptides.[3] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
4,5-Dimethyl-1,3-oxazol-2(3H)-one is a specific derivative featuring methyl substitutions at the C4 and C5 positions of the unsaturated ring. This substitution pattern influences the molecule's steric and electronic properties, affecting its stability, reactivity, and potential as a building block in drug discovery programs.
Physicochemical and Spectroscopic Characterization
Precise characterization is fundamental to utilizing any chemical compound effectively. The known physical properties and expected spectroscopic signatures for 4,5-Dimethyl-1,3-oxazol-2(3H)-one are summarized below.
Physical and Chemical Properties
The primary identifiers and physical constants for this compound are compiled in Table 1.
| Property | Value | Source |
| IUPAC Name | 4,5-dimethyl-1,3-oxazol-2(3H)-one | - |
| CAS Number | 59167-68-9 | [4] |
| Molecular Formula | C₅H₇NO₂ | [4] |
| Molecular Weight | 113.11 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 94-96 °C (for a related oxazolone) | [5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | [6] |
Spectroscopic Data (Predicted)
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~ 1.9-2.2 ppm (s, 6H, 2 x CH₃); δ ~ 7.0-9.0 ppm (br s, 1H, N-H) | The two methyl groups on the C=C double bond are in similar chemical environments, likely resulting in a single, sharp peak. The N-H proton is expected to be broad and its chemical shift can vary with solvent and concentration. |
| ¹³C NMR | δ ~ 8-12 ppm (2 x CH₃); δ ~ 120-130 ppm (C4=C5); δ ~ 155-165 ppm (C=O) | The spectrum should show four distinct signals: one for the equivalent methyl carbons, one for the sp² carbons of the double bond, and one for the carbonyl carbon of the cyclic carbamate. |
| IR (Infrared) | 3100-3300 cm⁻¹ (N-H stretch); 1750-1780 cm⁻¹ (C=O stretch, cyclic carbamate); ~1670 cm⁻¹ (C=C stretch) | The strong carbonyl absorption at a relatively high wavenumber is characteristic of a five-membered cyclic ester/carbamate. The N-H stretch confirms the presence of the proton on the nitrogen. |
| Mass Spec (MS) | [M+H]⁺ at m/z = 114.05 | Electrospray ionization (ESI) in positive mode would likely show the protonated molecular ion. |
Synthesis and Mechanistic Considerations
The synthesis of 2(3H)-oxazolones can be achieved through several routes. A highly plausible and efficient method involves the cyclization of an α-hydroxy amide precursor, which in turn can be derived from an α-hydroxy ketone.
Proposed Synthetic Pathway
A logical and experimentally sound approach starts from 3-hydroxy-2-butanone (acetoin). This pathway is advantageous as it utilizes readily available starting materials and involves well-understood chemical transformations.
Caption: Proposed two-step synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one.
Experimental Protocol
Step 1: Synthesis of 3-Amino-2-butanol
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To a solution of 3-hydroxy-2-butanone (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5.0 eq).
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Add Palladium on carbon (10 wt. %, 0.05 eq) to the mixture.
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Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.
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Causality: The palladium catalyst is essential for the hydrogenation of the imine intermediate formed in situ between the ketone and ammonia. The excess ammonia drives the equilibrium towards imine formation.
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-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 3-amino-2-butanol, which can be used directly in the next step.
Step 2: Synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one
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Dissolve the crude 3-amino-2-butanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Causality: Triethylamine acts as a base to neutralize the HCl that is generated during the reaction with a phosgene equivalent, driving the reaction to completion. Anhydrous conditions are crucial to prevent hydrolysis of the phosgene equivalent.[6]
-
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the stirred mixture.
-
Expertise Note: Triphosgene is a safer, solid alternative to gaseous phosgene. It generates three equivalents of phosgene in situ. Other reagents like carbonyldiimidazole (CDI) can also be used.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4,5-Dimethyl-1,3-oxazol-2(3H)-one.
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Trustworthiness: The final product's identity and purity must be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the predicted values in section 2.2. This provides a self-validating checkpoint for the protocol.
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Chemical Reactivity and Synthetic Utility
The 2(3H)-oxazolone ring is a versatile scaffold with several reactive sites, making it a useful building block in synthetic chemistry.
Caption: Reactivity map of the 4,5-Dimethyl-1,3-oxazol-2(3H)-one core.
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N-Functionalization: The N-H proton can be readily removed by a suitable base (e.g., NaH, K₂CO₃), and the resulting anion can react with various electrophiles. This allows for the straightforward introduction of alkyl, acyl, or other functional groups at the N3 position, which is a common strategy in drug development to modulate a molecule's properties.
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Ring-Opening Reactions: The cyclic carbamate structure is susceptible to nucleophilic attack, particularly under basic or acidic conditions.[6] Reaction with nucleophiles like amines or hydroxide can lead to ring-opening, yielding derivatives of 3-amino-2-butanol. This reactivity can be exploited for the synthesis of peptidomimetics or other linear structures.
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Cycloaddition Reactions: The electron-rich C4=C5 double bond can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile imines, acting as the dipolarophile.[7] This provides a powerful method for constructing more complex heterocyclic systems.
Applications in Research and Drug Development
While specific applications for 4,5-Dimethyl-1,3-oxazol-2(3H)-one are not extensively documented, the broader oxazolone class is highly valued in medicinal chemistry.
-
Scaffold for Library Synthesis: The ease of N-functionalization makes this molecule an ideal starting point for creating libraries of N-substituted derivatives for high-throughput screening.
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Bioisosteric Replacement: The oxazolone ring can be used as a bioisostere for other chemical groups (e.g., esters, amides) to improve pharmacokinetic properties like metabolic stability or cell permeability.
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Intermediate for Bioactive Molecules: Oxazolones are precursors to a variety of biologically active compounds.[1][8] They can be converted into α-amino acids, peptides, and other heterocyclic systems that are known pharmacophores.[1][3] The 4,5-disubstituted pattern is a recognized building block for numerous natural products and bioactive molecules.[9][10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,5-Dimethyl-1,3-oxazol-2(3H)-one is not publicly available, general precautions for related heterocyclic compounds and laboratory chemicals should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors.[12][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
4,5-Dimethyl-1,3-oxazol-2(3H)-one is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly at the ring nitrogen, making it an excellent scaffold for chemical library development. Understanding its synthesis from common precursors and its key reactive pathways enables researchers to effectively incorporate this building block into complex target molecules. As the demand for novel chemical entities in drug discovery continues, versatile and accessible scaffolds like 4,5-Dimethyl-1,3-oxazol-2(3H)-one will remain indispensable tools for the modern chemist.
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